3-((5-Chloroquinolin-8-yl)oxy)propyl acetate
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is propyl 2-(5-chloroquinolin-8-yl)oxyacetate , which precisely describes its molecular architecture. The CAS registry number 88349-91-1 uniquely identifies it in chemical databases. The SMILES notation CC(=O)OCCCOC1=C2C=CC(=NC2=C(Cl)C=C1) provides a linear representation of its structure, highlighting the quinoline ring system substituted at the 5-position with chlorine and at the 8-position with a propyl acetate group.
Key molecular features include:
- A quinoline backbone (a bicyclic structure comprising a benzene ring fused to a pyridine ring).
- A chlorine atom at the 5-position of the quinoline system, which influences electronic properties and reactivity.
- An acetate ester linked via a three-carbon propyl chain to the oxygen at the 8-position, introducing both steric bulk and potential sites for metabolic modification.
The compound’s molecular formula and weight place it within the class of medium-sized heterocyclic molecules, balancing sufficient complexity for biological activity with synthetic accessibility.
Structural Relationship to Quinoline Derivatives
Quinoline derivatives are a prolific family of nitrogen-containing heterocycles, with structural modifications often dictating their pharmacological or material properties. 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate belongs to a subset of 8-alkoxyquinolines, where the oxygen at position 8 is functionalized with an alkyl chain terminating in an acetate group. This structural motif contrasts with related compounds such as:
- 2-Methoxyethyl 2-((5-chloroquinolin-8-yl)oxy)acetate (CAS 88349-89-7), which substitutes the propyl chain with a methoxyethyl group.
- Propyl [(5-chloroquinolin-8-yl)oxy]acetate (CAS 88349-91-1), a structural isomer with alternate chain branching.
The chlorine at position 5 is a critical substituent, as halogenation at this position is known to enhance the metabolic stability and binding affinity of quinoline-based molecules. Computational studies of similar chloroquinolines suggest that the electron-withdrawing chlorine atom polarizes the aromatic system, increasing dipole moments and influencing intermolecular interactions.
Synthetic routes to such derivatives often begin with 8-hydroxyquinoline , which undergoes alkylation or esterification. For example, Behforouz et al. demonstrated that 8-hydroxyquinoline derivatives can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. In the case of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate, the propyl acetate side chain is likely introduced through a Williamson ether synthesis, where 8-hydroxy-5-chloroquinoline reacts with a bromo- or tosyl-activated propyl acetate precursor.
Historical Context in Medicinal Chemistry
Quinoline scaffolds have been central to drug discovery since the isolation of quinine from cinchona bark in the 19th century. The introduction of synthetic quinolines in the 20th century, such as chloroquine for malaria treatment, underscored the importance of halogenated derivatives. 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate emerges from this legacy as a modern synthetic analog, designed to exploit the quinoline core’s ability to interact with biological targets while improving pharmacokinetic properties through esterification.
Early work by Musser et al. on nitration and hydrogenation of chlorinated quinolines laid the groundwork for functionalizing the 5- and 8-positions. Subsequent advances in microwave-assisted synthesis, as reported by Fryatt et al., enabled more efficient production of 7-amino-8-hydroxyquinoline intermediates, which could be acetylated and alkylated to yield derivatives like 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate. Patent literature further reveals that 8-alkoxyquinoline acetates are investigated as intermediates for kinase inhibitors and antimicrobial agents, leveraging their ability to modulate enzyme active sites.
While not itself a therapeutic agent, this compound’s value lies in its versatility as a building block. The acetate group, for instance, can serve as a protecting group for hydroxyl functionalities or be hydrolyzed to generate carboxylic acid derivatives for further coupling reactions. Such transformations are critical in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
3-(5-chloroquinolin-8-yl)oxypropyl acetate |
InChI |
InChI=1S/C14H14ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2,4-7H,3,8-9H2,1H3 |
InChI Key |
YRHPMPRIOOWMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate typically involves the reaction of 5-chloroquinoline with 3-chloropropanol in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-((5-Chloroquinolin-8-yl)oxy)propyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield 5-chloroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or aryl halides in the presence of a base
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: 5-Chloroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate, exhibit significant anticancer properties. For instance, studies have shown that substituted oxines can inhibit endothelial cell proliferation and exhibit antiproliferative activity against various cancer cell lines. The mechanism involves dual inhibition of specific enzymes such as methionine aminopeptidase 2 (MetAP2) and sirtuin 1 (SIRT1), which are crucial in cancer cell growth regulation .
Case Study: High-Throughput Screening
In a high-throughput screening aimed at discovering new anti-angiogenic agents, compounds similar to 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate were identified as potent inhibitors of endothelial cell proliferation. The IC50 values for these compounds were found to be significantly low, indicating strong antiproliferative effects .
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial activities. Compounds like 5-chloroquinolin-8-yl phenylcarbamate have shown promise in inhibiting bacterial growth, making them potential candidates for developing new antibiotics . The structural modifications in quinoline compounds often enhance their efficacy against various pathogens.
Herbicidal Activity
3-((5-Chloroquinolin-8-yl)oxy)propyl acetate has been explored for its herbicidal properties. It is part of a synergistic herbicide composition that enhances the effectiveness of other herbicides. This compound has been documented to control unwanted vegetation effectively when applied pre-emergence or post-emergence on crops like potatoes and cotton .
Case Study: Herbicide Composition
A patent describes a herbicide composition that includes 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate as an active ingredient. The composition demonstrated improved control over various weed species compared to traditional herbicides, highlighting its potential in agricultural practices .
Enzyme Inhibition Studies
The compound is also being investigated for its role in enzyme inhibition studies. Research has shown that quinoline derivatives can selectively inhibit certain enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic diseases .
Structure-Activity Relationship Studies
Ongoing research focuses on the structure-activity relationships of quinoline derivatives, including 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate. These studies aim to identify how different chemical modifications affect biological activity, leading to the design of more effective drugs with fewer side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key structural analogs include:
- Chain Length and Solubility : The propyl acetate chain in the target compound likely increases lipophilicity compared to ethyl acetate analogs, enhancing compatibility with hydrophobic environments like fuels or polymers .
- Substituent Position: Chlorine at position 5 (quinoline) versus position 3 (isoquinoline) alters electronic distribution, affecting dipole moments and intermolecular interactions .
Physicochemical Properties and Reactivity
- Thermal Stability: Chloroquinoline derivatives generally exhibit moderate thermal stability, with decomposition temperatures >200°C. Longer ester chains (e.g., propyl vs. ethyl) may lower melting points due to reduced crystallinity .
- Reactivity: The acetate group is susceptible to hydrolysis under acidic/basic conditions, a trait shared with Ethyl 2-((5-Chloroquinolin-8-yl)oxy)acetate . The chlorine atom may direct electrophilic substitution reactions to the quinoline ring’s electron-deficient positions.
Corrosion Inhibition
Quinoline derivatives with electron-withdrawing groups (e.g., Cl) and hydrophobic chains (e.g., propyl acetate) form protective films on metal surfaces. The target compound’s propyl chain may outperform shorter-chain analogs (e.g., ethyl) in non-aqueous environments .
Fuel Additives
Compared to commercial gasoline additives, the propyl acetate group could improve solubility in hydrocarbon fuels, reducing phase separation. highlights 5-substituted ethers as additives, but 8-substituted variants like the target compound may offer steric advantages .
Pharmaceutical and Agrochemical Intermediates
The acetate group provides a handle for further functionalization, similar to Ethyl 2-((5-Chloroquinolin-8-yl)oxy)acetate .
Biological Activity
3-((5-Chloroquinolin-8-yl)oxy)propyl acetate is a compound derived from the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chloroquinoline moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the quinoline nucleus exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have shown potent activity against various bacterial strains. A study highlighted that certain substituted quinolines demonstrated inhibition zones ranging from 22 mm to 25 mm against Pseudomonas aeruginosa and Klebsiella pneumonia .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| 5-Chloroquinolin-8-yl phenylcarbamate | 22 | Pseudomonas aeruginosa |
| 4-Aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one | 25 | Klebsiella pneumonia |
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented. A study found that compounds with the quinoline nucleus inhibited key proteins involved in cancer progression, such as PI3K and topoisomerases . The mechanism involves the intercalation of DNA and the inhibition of cell proliferation.
Case Study:
A hybrid compound containing a quinoline structure exhibited significant cytotoxicity against HeLa cells with an IC50 value of 1.2 µM . This indicates a strong potential for development into anticancer agents.
Table 2: Cytotoxicity of Quinoline Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate | 1.2 | HeLa |
| 5-Chloroquinolin-8-ol | 0.55 | HUVEC |
Antiviral Activity
The antiviral properties of quinoline derivatives have garnered attention, particularly in the context of emerging viral infections. A study demonstrated that modifications on the quinoline scaffold could enhance antiviral activity against specific viruses . The electron-withdrawing properties of substituents were found to positively influence antiviral efficacy.
Table 3: Antiviral Activity of Quinoline Derivatives
| Compound | Virus | Inhibition (%) |
|---|---|---|
| 5-Nitrosoquinolin-8-ol | H5N1 | 91.2 |
| 3-Chloro-2-Fluoroquinoline | COVID-19 | 85.0 |
Q & A
Basic: What are the established synthetic routes for 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves nucleophilic substitution between 5-chloro-8-hydroxyquinoline and a propyl acetate derivative (e.g., bromo- or chloro-propyl acetate) in the presence of a base like K₂CO₃. Evidence from analogous syntheses (e.g., methyl ester derivatives) suggests refluxing in acetone for 3–5 hours under anhydrous conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reactivity compared to acetone.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to quinoline derivative minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (isopropyl ether) enhances purity .
Yield improvements (e.g., from 71% to >85%) require rigorous exclusion of moisture and monitoring of reaction progress via TLC.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the acetate group (δ ~2.0 ppm for CH₃, ~4.1 ppm for OCH₂) and quinoline protons (aromatic δ 7.5–9.0 ppm). Compare with 5-chloro-8-hydroxyquinoline spectra to verify substitution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₄H₁₄ClNO₃; expected [M+H]⁺: 280.0735).
- X-ray Crystallography : Single-crystal analysis (using SHELXL or WinGX ) resolves bond angles and packing. Anisotropic displacement parameters (ORTEP ) assess thermal motion.
Basic: How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- pH Sensitivity : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC. Acetate esters are prone to hydrolysis under alkaline conditions.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials at –20°C for long-term stability.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:
- Purity : Validate compound integrity using HPLC (>95% purity) and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., broth microdilution for antimicrobial tests; cell line-specific controls).
- Solvent Effects : Compare DMSO vs. aqueous solubility; use vehicle controls to exclude solvent toxicity.
Statistical tools (e.g., ANOVA with post-hoc tests) quantify variability across studies.
Advanced: What strategies elucidate the role of the acetate group in structure-activity relationships (SAR)?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., propyl ether, free acid) and compare bioactivity.
- Molecular Docking : Model the acetate group’s interactions with target proteins (e.g., bacterial topoisomerases) using AutoDock Vina.
- Metabolic Studies : Incubate with esterases (e.g., porcine liver esterase) to assess hydrolysis rates and active metabolite formation.
Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?
Methodological Answer:
- Disorder : The propyl acetate chain may exhibit rotational disorder. Apply restraints in SHELXL or use TWINABS for twinned data.
- Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., methanol/water). High-flux synchrotron sources improve data quality.
- Validation : Check for R-factor discrepancies using CCDC tools or PLATON .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening.
- Solvent Polarity : Record spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation.
- DFT Calculations : Simulate NMR shifts (Gaussian 16) and compare with experimental data to assign ambiguous peaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
